molecular formula C15H11NO B8155987 3-Phenyl-1H-indole-6-carbaldehyde

3-Phenyl-1H-indole-6-carbaldehyde

Cat. No.: B8155987
M. Wt: 221.25 g/mol
InChI Key: YYFUMBRGRHBNPG-UHFFFAOYSA-N
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Description

3-Phenyl-1H-indole-6-carbaldehyde is a substituted indole derivative featuring a phenyl group at the C3 position and an aldehyde functional group at the C6 position. Indole-based compounds are widely studied for their applications in pharmaceuticals, materials science, and organic synthesis due to their aromaticity and reactivity. The aldehyde group at C6 suggests utility in forming Schiff bases or hydrazones, similar to indole-3-carboxaldehyde derivatives .

Properties

IUPAC Name

3-phenyl-1H-indole-6-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO/c17-10-11-6-7-13-14(9-16-15(13)8-11)12-4-2-1-3-5-12/h1-10,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYFUMBRGRHBNPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CNC3=C2C=CC(=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-1H-indole-6-carbaldehyde typically involves the construction of the indole core followed by functionalization at the 3- and 6-positions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. Subsequent functionalization can be achieved through various organic reactions such as Friedel-Crafts acylation or Vilsmeier-Haack formylation to introduce the aldehyde group at the 6-position.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are often fine-tuned to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 3-Phenyl-1H-indole-6-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2- and 3-positions, using reagents such as halogens or nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 3-Phenyl-1H-indole-6-carboxylic acid.

    Reduction: 3-Phenyl-1H-indole-6-methanol.

    Substitution: Various halogenated or nitrated indole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Phenyl-1H-indole-6-carbaldehyde largely depends on its interaction with biological targets. It can act as an inhibitor or modulator of various enzymes and receptors. For example, its aldehyde group can form covalent bonds with nucleophilic residues in enzyme active sites, leading to inhibition of enzyme activity. Additionally, the indole core can interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Research Findings and Challenges

  • Synthetic Limitations : The absence of C6-aldehyde derivatives in the evidence highlights a gap in literature. Optimizing regioselective substitutions (e.g., avoiding C3 over C6 functionalization) remains a synthetic challenge.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Phenyl-1H-indole-6-carbaldehyde?

  • Methodology :

  • Step 1 : Start with a substituted indole scaffold. Introduce the phenyl group at position 3 via Friedel-Crafts alkylation or Suzuki coupling using a phenylboronic acid derivative .
  • Step 2 : Install the aldehyde group at position 6 using a Vilsmeier-Haack reaction (POCl₃/DMF) or oxidation of a methyl precursor (e.g., MnO₂ in dichloromethane) .
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .
    • Key Considerations : Monitor regioselectivity using TLC and optimize reaction temperatures to avoid over-oxidation.

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • Techniques :

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aldehyde proton at ~10 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structural refinement. ORTEP-3 can generate thermal ellipsoid plots to validate bond angles/distances .
    • Validation : Cross-check crystallographic data with CIF validation tools to resolve disorder or twinning issues .

Q. What are the typical functionalization reactions of this compound?

  • Reactions :

  • Aldehyde Reduction : Sodium borohydride (NaBH₄) in methanol yields the corresponding alcohol .
  • Nucleophilic Substitution : Condensation with amines (e.g., hydrazines) forms Schiff bases, useful in medicinal chemistry .
  • Oxidation : Controlled oxidation with KMnO₄ converts the aldehyde to a carboxylic acid for further derivatization .

Advanced Research Questions

Q. How can regioselectivity challenges during synthesis be addressed?

  • Strategies :

  • Protecting Groups : Temporarily block reactive sites (e.g., NH of indole with Boc groups) to direct substituents .
  • Directed Metalation : Use directing groups (e.g., -OMe) to guide lithiation or palladium-catalyzed couplings to position 6 .
    • Analytical Tools : DFT calculations (Gaussian) predict electronic effects, while HPLC-MS identifies byproducts from competing pathways .

Q. How should contradictory data in spectral or crystallographic analyses be resolved?

  • Approach :

  • Multi-Method Validation : Combine NMR (e.g., 2D COSY/NOESY) with X-ray data to confirm atom assignments .
  • Error Analysis : Use SHELXL’s weighting schemes to refine problematic crystallographic models (e.g., high R-factors due to disorder) .
    • Case Study : If MS and NMR conflict (e.g., unexpected m/z peaks), perform isotopic labeling or tandem MS to trace fragmentation pathways .

Q. What are the thermal stability profiles of this compound under varying conditions?

  • Experimental Design :

  • Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures (e.g., ~200°C for aldehyde oxidation) .
  • Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
    • Mitigation : Use inert atmospheres (N₂) during storage and avoid prolonged exposure to light .

Applications in Drug Discovery

Q. How is this compound utilized in structure-activity relationship (SAR) studies?

  • Medicinal Chemistry :

  • Scaffold Modification : Introduce electron-withdrawing groups (e.g., -NO₂) at position 5 to enhance receptor binding .
  • Biological Screening : Test derivatives against kinase assays (e.g., CDK inhibitors) or antimicrobial models .
    • Advanced Tools : Molecular docking (AutoDock Vina) predicts interactions with target proteins like mGluR5 .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

  • Guidelines :

  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhaling aldehyde vapors .
  • Waste Disposal : Neutralize acidic/byproduct streams before disposal via licensed hazardous waste services .

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